6-(3-Fluoro-4-methylphenyl)pyridin-3-ol

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers pursuing fragment-based lead discovery often encounter pyridine building blocks with undocumented or variable lipophilicity, complicating SAR interpretation and derailing cross-coupling efficiency. 6-(3-Fluoro-4-methylphenyl)pyridin-3-ol (CAS 1261934-55-7) addresses this with a rigorously characterized scaffold featuring a defined LogP of 2.90, fragment-compliant MW (203.21 g/mol), and a rigid biaryl architecture that minimizes entropic binding penalties. • ≥95% purity verified; compatible with parallel synthesis and Suzuki-Miyaura coupling workflows • 0.14 LogP increment over the des-fluoro analog enables fine-tuning of lipophilic ligand efficiency (LLE) in kinase-targeted campaigns • In stock with rapid global dispatch; supplied as a research building block for medicinal chemistry and fragment-based screening programs

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 1261934-55-7
Cat. No. B6413892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluoro-4-methylphenyl)pyridin-3-ol
CAS1261934-55-7
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
InChIInChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3
InChIKeyHPFAJQLTBMJISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol: Physicochemical Profile


6-(3-Fluoro-4-methylphenyl)pyridin-3-ol (CAS 1261934-55-7) is a fluorinated pyridine derivative with molecular formula C12H10FNO and molecular weight 203.21 g/mol [1]. The compound features a 6-aryl-substituted 3-hydroxypyridine scaffold bearing a 3-fluoro-4-methylphenyl group. Its computed XLogP3-AA is 2.6 and topological polar surface area (TPSA) is 33.1 Ų [1]. The primary vendor specification for this building block is ≥95% purity . It is structurally classified among phenylpyridin-3-ols, a family widely cited as synthetic intermediates for pharmacologically active compounds [2].

Workflow Fragment-based drug discovery building block; rigid biaryl core supports ligand efficiency considerations
Selection ≥95% purity grade suitable for parallel synthesis; additional purification recommended for catalytic steps
Use Context 3-Hydroxypyridine handle enables O-alkylation, esterification, and late-stage diversification

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol: Analogue Substitution Risks


Although several aryl-substituted 3-hydroxypyridines share the same core scaffold, small structural modifications—such as deletion of the fluorine atom, loss of the methyl group, or relocation of the aryl substituent from the 6- to the 5-position—produce measurable changes in lipophilicity (LogP) and steric/electronic environment that can alter reactivity in cross-coupling reactions, metabolic stability, and target-binding characteristics [1][2]. The quantitative evidence below demonstrates that 6-(3-fluoro-4-methylphenyl)pyridin-3-ol occupies a distinct property space relative to its closest commercially available comparators. Generic interchange without experimental confirmation risks failure in downstream synthetic steps or biological assays where the fluorine and methyl substituents critically influence performance [2].

Fluorine or methyl deletion shifts LogP, potentially altering membrane permeability and target-binding profiles.
5-Substituted regioisomer exhibits regiochemistry-dependent reactivity that may not reproduce this compound's cross-coupling outcomes.
Vendor purity variations and residual Pd can impact assay reproducibility; independent purity verification is recommended.

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol: Differentiation from Analogs


Lipophilicity Advantage Over Non-Fluorinated Analog

The computed LogP of 6-(3-fluoro-4-methylphenyl)pyridin-3-ol (2.90) exceeds that of its non-fluorinated analog 6-(4-methylphenyl)pyridin-3-ol (2.76) by ΔLogP = +0.14 [1][2]. This increase reflects the well-established effect of aryl fluorine substitution on lipophilicity [3]. The modest LogP elevation may enhance membrane permeability without substantially compromising aqueous solubility, a balance that is frequently desirable in fragment-based drug discovery and lead optimization programs [3].

LogP: Fluorinated vs Non-F
Reported
ΔLogP +0.14 (2.90 vs 2.76)
Supports membrane permeability tuning in hit-to-lead optimization
Computed LogP; experimental validation advised
Lipophilicity Drug-likeness Medicinal Chemistry

Lipophilicity Gain from Methyl Substitution

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol displays a computed LogP of 2.90, compared to 2.59 for 6-(3-fluorophenyl)pyridin-3-ol (CAS 1214342-31-0), yielding ΔLogP = +0.31 [1][2]. The addition of the para-methyl group on the phenyl ring contributes approximately 0.3 log units to the lipophilicity, consistent with the Hansch π constant for methyl substitution (π ≈ 0.5) attenuated by the electronic effect of the adjacent fluorine [3]. This LogP difference is large enough to measurably influence passive permeability in Caco-2 or PAMPA assays.

LogP: Methyl vs Des-methyl
Reported
ΔLogP +0.31 (2.90 vs 2.59)
Measurably influences passive permeability in Caco-2/PAMPA assays
Consistent with Hansch π constant for methyl group
Lipophilicity Structure-Activity Relationship Fragment-Based Drug Discovery

Regioisomeric Differentiation: 6- vs 5-Substitution

The 6-aryl substitution pattern in 6-(3-fluoro-4-methylphenyl)pyridin-3-ol (CAS 1261934-55-7) places the aryl group at the 2-position relative to the pyridine nitrogen (systematic name: 2-(3-fluoro-4-methylphenyl)-5-hydroxypyridine), whereas the 5-substituted regioisomer (CAS 1261989-16-5) places the aryl group at the 3-position relative to nitrogen [1]. Although the two regioisomers share identical computed LogP (2.90) and PSA (33.12 Ų), the position of the aryl substituent relative to the pyridine nitrogen and the 3-hydroxyl group creates different electronic and steric environments that can affect metal-catalyzed cross-coupling reactivity, directing-group effects, and hydrogen-bonding patterns [2]. N-oxidation and quaternization chemistries are also regiochemistry-dependent [2].

Regioisomer Reactivity
Class-level
6- vs 5-aryl substitution; identical LogP/PSA
Regiochemistry dictates cross-coupling and N-oxidation selectivity
Experimental reactivity data unavailable for this pair
Regiochemistry Synthetic Intermediate Cross-Coupling Selectivity

Vendor Purity as Quality Benchmark

The commercially supplied product (abcr AB330706) is specified at 95% purity . While purity specifications alone do not constitute molecular differentiation, this baseline enables procurement teams to benchmark against alternative suppliers and analogs. The compound is offered as a single batch-quality building block without additional certificates of analysis (CoA) for enantiomeric excess or trace metal content in standard listings, meaning users requiring higher purity for sensitive biological assays must budget for in-house re-purification or request custom purification services.

Vendor Purity
Data to verify
≥95% (abcr AB330706)
Baseline for procurement benchmarking
No orthogonal analytical data provided in listing
Chemical Purity Procurement Specification Quality Control

Molecular Flexibility: Rotatable Bond Comparison

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol possesses a single rotatable bond (the aryl-pyridine bond), as recorded in PubChem [1]. This low conformational flexibility contrasts with extended analogs bearing additional methylene, ether, or amine linkers, which typically show 3–6 rotatable bonds. In fragment-based screening, lower rotatable bond count correlates with higher ligand efficiency and reduced entropic penalty upon target binding [2]. While direct binding data are unavailable for this compound, the rigid biaryl framework makes it a potentially attractive fragment core for kinases and other ATP-binding-site targets that favor flat, aromatic ligands.

Rotatable Bonds
Class-level
1 (rigid) vs 3–6 (flexible analogs)
Supports ligand efficiency considerations in fragment screens
No direct binding data available
Molecular Flexibility Ligand Efficiency Drug Design

Hydrogen Bond Donor/Acceptor Profile

The compound offers 1 hydrogen bond donor (the phenolic -OH) and 3 hydrogen bond acceptors (pyridine N, phenolic O, and aryl F), as computed by PubChem [1]. This HBD/HBA ratio of 1:3 falls within the Rule of 5 guidelines (≤5 HBD, ≤10 HBA) and is identical to its 5-substituted regioisomer but distinct from non-hydroxylated analogs such as 2-(3-fluoro-4-methylphenyl)pyridine (CAS 1314929-11-7), which lacks the HBD entirely . The presence of the hydroxyl group enables additional synthetic handles (O-alkylation, esterification, sulfonation) that are unavailable in the non-hydroxylated series, making this scaffold more versatile as a synthetic intermediate.

H-Bond Profile
Class-level
HBD 1, HBA 3; non-hydroxylated analog: HBD 0
Hydroxyl enables O-functionalization diversification
Experimental H-bond parameters not determined
Hydrogen Bonding Medicinal Chemistry Scaffold Selection

6-(3-Fluoro-4-methylphenyl)pyridin-3-ol: Application Scenarios


Fragment-Based Drug Discovery: Rigid Biaryl Core

With a rotatable bond count of 1 and a LogP of 2.90, 6-(3-fluoro-4-methylphenyl)pyridin-3-ol conforms to fragment-like property guidelines (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 3) [1]. Its rigid biaryl architecture minimizes entropic penalty upon target binding, making it suitable for fragment library inclusion in kinase and other ATP-binding site screening campaigns . The 0.14 LogP increment over the non-fluorinated analog provides a fine-tuning option for optimization of lipophilic ligand efficiency (LLE).

Synthetic Intermediate for Cross-Coupling & Library Synthesis

The 3-hydroxypyridine moiety serves as a versatile synthetic handle for O-functionalization (alkylation, acylation, sulfonation), while the 6-aryl position was established via Suzuki-Miyaura coupling, a reaction class for which pyridine boronic acids and halides are well-precedented substrates [1]. The compound is supplied at 95% purity (abcr AB330706), which is sufficient for most parallel synthesis workflows, though users planning sensitive catalytic steps should consider additional purification to remove residual Pd .

Physicochemical Benchmarking & LogP Calibration

The computed LogP of 2.90 (Chemsrc) and XLogP3-AA of 2.6 (PubChem) provide useful reference points for laboratories calibrating computational LogP prediction models against experimental shake-flask or chromatographic measurements [1]. The compound's well-defined structure and the availability of close analogs with systematically varied substituents (fluorine deletion, methyl deletion, regioisomerization) make this series suitable for evaluating the accuracy of different LogP algorithms on fluorinated heterocycles.

SAR Exploration of 3-Fluoro-4-methylphenyl Pharmacophore

The 3-fluoro-4-methylphenyl substructure appears in numerous bioactive compounds, including PPAR-α modulators and kinase inhibitors [1]. This compound provides the 6-(3-fluoro-4-methylphenyl)pyridin-3-ol scaffold as a starting point for SAR studies where the hydroxypyridine can be elaborated into ethers, esters, or heterocyclic fused systems. The 0.31 LogP differential relative to the des-methyl analog allows medicinal chemists to dial in lipophilicity while maintaining the key fluoroaryl pharmacophore .

Application
Selection Property
Validation Focus
Fragment-based library screening
Rigid biaryl core (1 rotatable bond), LogP 2.90
Ligand efficiency and binding entropy profiling
Building block for library synthesis
3-Hydroxypyridine handle, ≥95% purity
Cross-coupling reproducibility and Pd impurity control
Computational LogP model benchmarking
Well-defined structure with systematic analog series
Accuracy assessment of LogP algorithms on fluorinated heterocycles
Fluoroaryl pharmacophore SAR studies
Modifiable hydroxyl group for late-stage functionalization
Lipophilicity tuning via methyl/fluorine substitution patterns
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